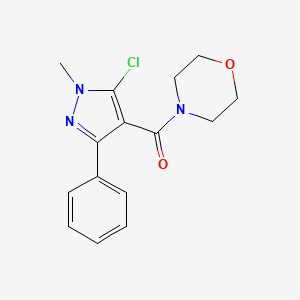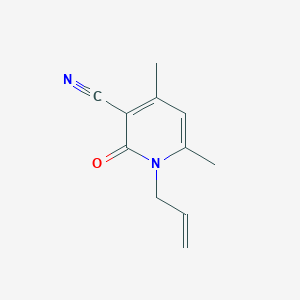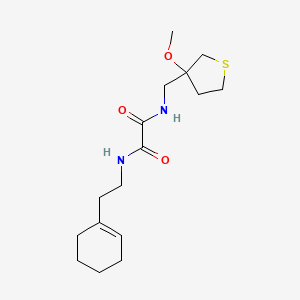
2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has shown promise in antimicrobial research, with studies indicating its effectiveness against various pathogenic microorganisms. A notable example is the synthesis of derivatives that demonstrated significant antibacterial and antifungal activities, highlighting its potential in combating microbial resistance. One derivative, in particular, showcased high activity against both bacterial and fungal strains, suggesting a broad spectrum of applicability in antimicrobial therapy (Debnath & Ganguly, 2015).
Anticonvulsant Evaluation
Research into indoline derivatives, including structures similar to the compound , has uncovered their potential as anticonvulsants. Specific derivatives were evaluated for their efficacy in seizure models, with some displaying significant anticonvulsant activity. This opens up new avenues for the development of treatments for epilepsy and related seizure disorders. The structure-activity relationship analysis further supports the optimization of these compounds for enhanced therapeutic outcomes (Nath et al., 2021).
Antioxidant Properties
Explorations into the antioxidant capabilities of related thiazole and thiadiazole derivatives provide insights into the compound's potential utility in oxidative stress-related conditions. These investigations reveal that certain derivatives exhibit significant antioxidant activity, suggesting their potential in mitigating oxidative damage and contributing to protective mechanisms against various diseases associated with oxidative stress (Krátký, Vinšová, & Stolaříková, 2017).
Optoelectronic Applications
Beyond biomedical applications, derivatives of the compound have been investigated for their optoelectronic properties. Research into thiazole-based polythiophenes, for example, reveals their potential in electronic and photonic devices, highlighting the versatility of these compounds in both health-related and technological fields (Camurlu & Guven, 2015).
Anti-inflammatory Activity
The synthesis of novel thiazole derivatives, incorporating structures akin to the compound , has shown promising results in anti-inflammatory research. Specific derivatives exhibited significant activity in models of inflammation, pointing to potential applications in the development of new anti-inflammatory agents. This highlights the compound's potential role in addressing inflammatory conditions and related diseases (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-28-18-7-4-6-16(11-18)23-20(26)14-30-22-24-17(13-29-22)12-21(27)25-10-9-15-5-2-3-8-19(15)25/h2-8,11,13H,9-10,12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVOVYFKLCGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)

![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2956188.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2956190.png)
![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)
![2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2956193.png)
![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)